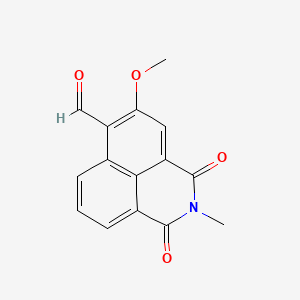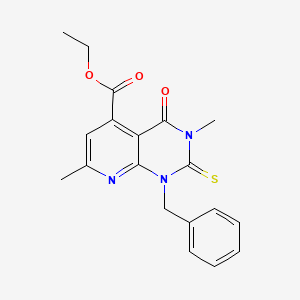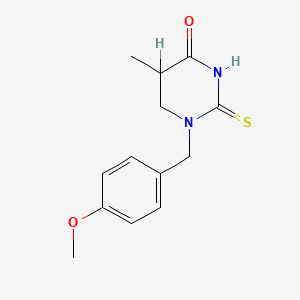
Tetrasodium 4,4'-((2,2'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-hydroxynaphthalene-2,7-disulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium 4,4’-((2,2’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(3-hydroxynaphthalene-2,7-disulphonate) is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are widely used in various industries for coloring purposes. This compound is characterized by its unique molecular structure, which includes multiple aromatic rings and azo groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 4,4’-((2,2’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(3-hydroxynaphthalene-2,7-disulphonate) typically involves the diazotization of aromatic amines followed by coupling with naphthol derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves multiple steps, including purification and crystallization, to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can yield corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a pH indicator and in titration processes due to its color-changing properties.
Biology
In biological research, it serves as a staining agent for various cellular components, aiding in the visualization of microscopic structures.
Medicine
Industry
Industrially, it is widely used in the textile and paper industries for dyeing fabrics and paper products.
作用機序
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The molecular targets include various substrates that interact with the azo groups, leading to color changes.
類似化合物との比較
Similar Compounds
- Tetrasodium 4,4’-((2,2’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(3-hydroxynaphthalene-2,7-disulphonate)
- Tetrasodium 4,4’-((2,2’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(3-hydroxynaphthalene-2,7-disulphonate)
Uniqueness
Compared to other azo dyes, this compound stands out due to its specific molecular structure, which imparts unique color properties and stability under various conditions.
特性
CAS番号 |
6771-84-2 |
|---|---|
分子式 |
C34H22N4Na4O14S4 |
分子量 |
930.8 g/mol |
IUPAC名 |
tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methylphenyl]-3-methylphenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H26N4O14S4.4Na/c1-17-11-21(35-37-31-27-9-5-23(53(41,42)43)13-19(27)15-29(33(31)39)55(47,48)49)3-7-25(17)26-8-4-22(12-18(26)2)36-38-32-28-10-6-24(54(44,45)46)14-20(28)16-30(34(32)40)56(50,51)52;;;;/h3-16,39-40H,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4 |
InChIキー |
YRKYOMZMBWXPET-UHFFFAOYSA-J |
正規SMILES |
CC1=C(C=CC(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C4=C(C=C(C=C4)N=NC5=C6C=CC(=CC6=CC(=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)
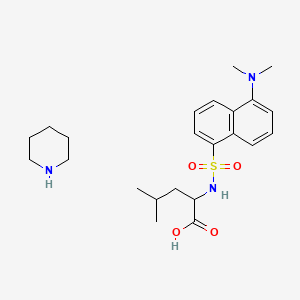


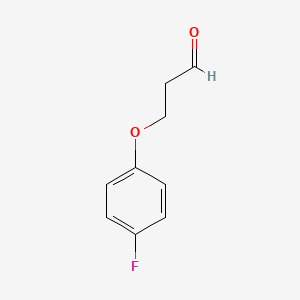
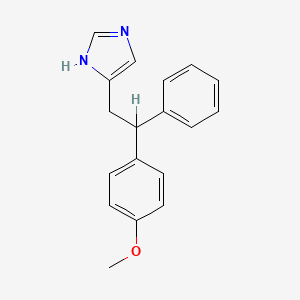
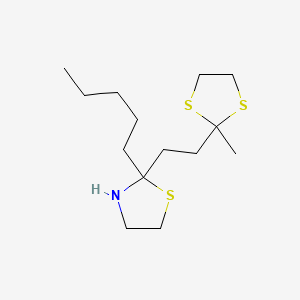
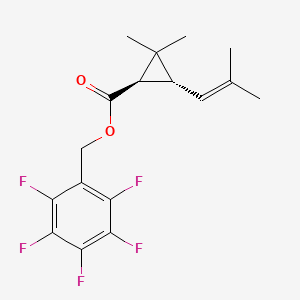
![1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine](/img/structure/B12713561.png)
